molecular formula C11H13NO2 B1294809 1-Pyrrolidinecarboxylic acid, phenyl ester CAS No. 55379-71-0

1-Pyrrolidinecarboxylic acid, phenyl ester

Cat. No.: B1294809
CAS No.: 55379-71-0
M. Wt: 191.23 g/mol
InChI Key: FYQGHJHASJALLI-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, phenyl ester is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-Pyrrolidinecarboxylic acid, phenyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with tyrosine kinases, where it acts as an inhibitor by binding to the ATP binding site of receptor tyrosine kinases . This interaction is crucial for its efficacy in tumor xenografts, highlighting its potential in cancer research.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting tyrosine kinases, it disrupts signal transduction pathways that are essential for cell proliferation and survival . This disruption can lead to changes in gene expression and metabolic activities, ultimately affecting cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It binds to the ATP binding site of receptor tyrosine kinases, inhibiting their activity . This inhibition prevents the phosphorylation of downstream signaling molecules, leading to altered cellular responses. Additionally, it may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure may lead to degradation and reduced efficacy . Long-term in vitro and in vivo studies are essential to understand its temporal effects comprehensively.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Understanding the threshold effects and optimal dosage is crucial for its safe and effective use in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . Detailed studies on its metabolic pathways are necessary to elucidate its role in cellular metabolism fully.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications may direct it to particular compartments or organelles

Properties

IUPAC Name

phenyl pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(12-8-4-5-9-12)14-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQGHJHASJALLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50203923
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49672385
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55379-71-0
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055379710
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Pyrrolidinecarboxylic acid, phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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